molecular formula C21H20N4O4S B2956650 2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 834888-07-2

2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2956650
CAS No.: 834888-07-2
M. Wt: 424.48
InChI Key: IXYUDEXVWQUUFB-UHFFFAOYSA-N
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Description

This compound is a sulfanylacetamide derivative featuring a furan-2-ylmethyl-substituted imidazole core linked to a 5-methyl-1,2-oxazol-3-yl acetamide group. The imidazole ring is substituted at position 1 with a furan-2-ylmethyl group and at position 5 with a 4-methoxyphenyl moiety. The sulfanyl (-S-) bridge connects the imidazole to the acetamide functional group, which terminates in a 5-methyloxazole ring.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14-10-19(24-29-14)23-20(26)13-30-21-22-11-18(15-5-7-16(27-2)8-6-15)25(21)12-17-4-3-9-28-17/h3-11H,12-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYUDEXVWQUUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule featuring an imidazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • An imidazole ring that is known for its biological relevance.
  • A furan moiety which contributes to its pharmacological properties.
  • A methoxyphenyl group that enhances lipophilicity and possibly bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar imidazole derivatives. For instance, compounds with imidazole rings have shown significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a study examining related imidazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 1.61 µg/mL to 25.72 µM against different cancer cell lines, indicating promising anticancer activity . The presence of electron-donating groups, such as methoxy or methyl substituents on the phenyl ring, appears to enhance this activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds with thiazole and imidazole moieties have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies indicated that derivatives with similar structures had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting a strong antibacterial effect . The presence of specific functional groups plays a crucial role in enhancing this activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key observations include:

  • Imidazole Ring: Essential for biological activity; interacts with various biological targets.
  • Substituents: Methyl and methoxy groups on the phenyl ring increase potency.
  • Furan Moiety: May contribute to enhanced interaction with cellular targets.

Data Table: Biological Activity Overview

Activity TypeCell Line / OrganismIC50 / MICReference
AnticancerMCF7 (breast cancer)25.72 ± 3.95 μM
AntibacterialE. coli< 10 µg/mL
AntibacterialS. aureus< 5 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole-Oxadiazole Hybrids

  • Compound A: N-(Furan-2-ylmethyl)-2-((5-(2-(1H-benzimidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS: 1226448-26-5) Structure: Features a benzimidazole-ethyl-oxadiazole core instead of an imidazole ring. The acetamide group is linked to a furan-2-ylmethyl substituent. Activity: Not explicitly reported, but benzimidazole derivatives are known for antimicrobial and anticancer properties. Molecular Weight: 383.4 g/mol vs. the target compound’s estimated ~450 g/mol (based on formula similarity) .
  • Compound B: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Structure: Replaces the imidazole with a 1,2,4-triazole ring and lacks the 4-methoxyphenyl group. Activity: Demonstrated anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan and sulfanyl groups are critical for this activity .

Imidazole-Sulfoxide Derivatives

  • Compound C : N-(4-(4-(4-Fluorophenyl)-1-methyl-2-((R)-methylsulfinyl)-1H-imidazol-5-yl)pyridin-2-yl)acetamide
    • Structure : Contains a chiral sulfoxide group and a pyridine-acetamide moiety. The 4-fluorophenyl substituent contrasts with the 4-methoxyphenyl group in the target compound.
    • Activity : Acts as a p38 MAP kinase inhibitor. The (R)-sulfoxide configuration enhances target binding via hydrogen-bond interactions with the kinase active site .

Oxadiazole-Indole Hybrids

  • Compound D: N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Structure: Uses an indole-methyl-oxadiazole core instead of imidazole. The indole moiety may enhance CNS penetration.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazole-sulfanyl 4-Methoxyphenyl, furan-2-ylmethyl Not explicitly reported (kinase/anti-inflammatory hypothesized) -
Compound A Oxadiazole-benzimidazole Benzimidazole-ethyl, furan-2-ylmethyl Antimicrobial (hypothesized)
Compound B Triazole-sulfanyl Furan-2-yl, 4-amino-triazole Anti-exudative (10 mg/kg = diclofenac)
Compound C Imidazole-sulfoxide 4-Fluorophenyl, (R)-methylsulfinyl p38 MAP kinase inhibition
Compound D Oxadiazole-indole Indol-3-ylmethyl Anticancer (hypothesized)

Key Structural-Activity Relationships (SAR)

  • Furan Substituents : Compounds with furan-2-yl groups (e.g., Target Compound, Compound B) exhibit enhanced anti-inflammatory activity, likely due to furan’s electron-rich π-system enabling receptor interactions .
  • Sulfanyl vs. Sulfoxide : The sulfanyl bridge in the target compound may offer metabolic stability compared to sulfoxides (e.g., Compound C), which are prone to redox cycling .
  • Aromatic Substitutents : The 4-methoxyphenyl group in the target compound could improve lipophilicity and membrane permeability relative to 4-fluorophenyl (Compound C) or indole (Compound D) .

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